molecular formula C10H13BrN2O4 B570199 Carbidopa, 6-bromo CAS No. 43197-33-7

Carbidopa, 6-bromo

Cat. No. B570199
CAS RN: 43197-33-7
M. Wt: 305.128
InChI Key: ZIBONFZRHFUWIX-JTQLQIEISA-N
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Description

Carbidopa is a dopa decarboxylase inhibitor used in combination with levodopa for the symptomatic treatment of idiopathic Parkinson disease and other conditions associated with parkinsonian symptoms . It potently inhibits aromatic amino acid decarboxylase (DDC) and due to its chemical properties, it does not cross the blood-brain barrier .


Synthesis Analysis

Carbidopa is always administered concomitantly with levodopa . An experimental and theoretical investigation about the oxidation process of these drugs was able to provide the optimal conditions of an efficient analytical method for simultaneous quantification of L-dopa and C-dopa in pharmaceutical preparations .


Molecular Structure Analysis

Carbidopa presents a chemical denomination of N-amino-alpha-methyl-3-hydroxy-L-tyrosine monohydrate . The inhibitor is bound to the enzyme by forming a hydrazone linkage .


Chemical Reactions Analysis

The analytical procedure is based on the controlled oxidation of these drugs, with further quantification using UV absorption spectrophotometry . Carbidopa inhibits the peripheral metabolism of levodopa .


Physical And Chemical Properties Analysis

Carbidopa presents a chemical denomination of N-amino-alpha-methyl-3-hydroxy-L-tyrosine monohydrate . It potently inhibits aromatic amino acid decarboxylase (DDC) and due to its chemical properties, it does not cross the blood-brain barrier .

Scientific Research Applications

Hyperdopaminergic Crises in Familial Dysautonomia

Carbidopa has been studied for its effectiveness in treating hyperdopaminergic crises in patients with familial dysautonomia. The research demonstrated that Carbidopa could significantly reduce symptoms of severe cyclical nausea and uncontrollable retching by inhibiting dopa decarboxylase, which blocks the formation of dopamine outside the brain, thus acting as an effective antiemetic. This finding suggests a novel therapeutic application of Carbidopa in autonomic disorders where elevated levels of circulating dopamine contribute to symptomatology (Norcliffe-Kaufmann et al., 2013).

Inhibition of T Cell Activation and Autoimmunity

Carbidopa's potential extends into immunology, where it has been shown to inhibit T cell activation in vitro and in vivo. This effect of Carbidopa mitigated the symptoms of experimental autoimmune encephalitis and collagen-induced arthritis in animal models. These findings open up possibilities for Carbidopa's use in suppressing T cell-mediated pathologies, suggesting its utility in treating autoimmune diseases (Zhu et al., 2017).

Cancer Therapy Applications

Research has identified Carbidopa as an activator of the aryl hydrocarbon receptor (AhR) with potential anticancer effects. Carbidopa inhibited pancreatic cancer cell proliferation in vitro and in vivo, offering a new perspective on its therapeutic role. This action is attributed to Carbidopa's ability to activate AhR signaling, leading to the suppression of cancer cell growth. Such findings advocate for the repurposing of Carbidopa in cancer therapy, particularly for pancreatic and possibly other cancers (Ogura et al., 2017).

Electrophysiological and Chemical Analysis

Carbidopa's interaction with various biochemical processes has been the subject of electrophysiological and chemical analysis. Studies have focused on the electrochemical behaviors of Carbidopa and its determination in different contexts, including carbon nanotubes and ionic liquid paste electrodes. Such research contributes to our understanding of Carbidopa's pharmacological properties and potential for diverse applications beyond its traditional use (Beitollah et al., 2012).

Safety And Hazards

Carbidopa should be handled with care to avoid breathing mist, gas or vapours. It should not come in contact with skin and eyes. Personal protective equipment should be used while handling it .

Future Directions

Looking to the future, the development of a robust, long-lasting, foundational oral CD/LD therapy that maximizes “Good On” time and has as small of a dosing burden as possible (eg, 1 or 2 doses per day) is a treatment goal . Attempts are underway to develop oral and transdermal very long-acting levodopa preparations .

properties

IUPAC Name

(2S)-3-(2-bromo-4,5-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O4/c1-10(13-12,9(16)17)4-5-2-7(14)8(15)3-6(5)11/h2-3,13-15H,4,12H2,1H3,(H,16,17)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIBONFZRHFUWIX-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1Br)O)O)(C(=O)O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CC(=C(C=C1Br)O)O)(C(=O)O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301150100
Record name Benzenepropanoic acid, 2-bromo-α-hydrazino-4,5-dihydroxy-α-methyl-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301150100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbidopa, 6-bromo

CAS RN

43197-33-7
Record name Benzenepropanoic acid, 2-bromo-α-hydrazino-4,5-dihydroxy-α-methyl-, (S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43197-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbidopa, 6-bromo
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043197337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenepropanoic acid, 2-bromo-α-hydrazino-4,5-dihydroxy-α-methyl-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301150100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARBIDOPA, 6-BROMO
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0O6NJX3L6R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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